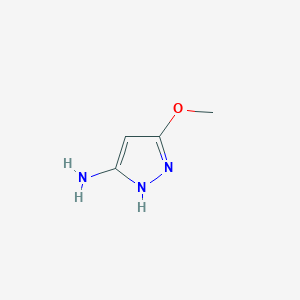

5-Methoxy-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUCCQCXNNWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559704 | |

| Record name | 3-Methoxy-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41307-23-7 | |

| Record name | 3-Methoxy-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a plausible synthetic pathway. Notably, this compound serves as a crucial building block for the development of pyrazolopyridine inhibitors targeting the B-RafV600E mutant kinase, a critical player in various cancers. This document aims to be a valuable resource for researchers engaged in drug discovery and development, offering detailed information for the synthesis, characterization, and application of this important molecule.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a methoxy group at the 5-position and an amine group at the 3-position. The presence of tautomerism in the pyrazole ring allows for the existence of different isomeric forms, although the 1H-tautomer is commonly depicted.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 41307-23-7[1][2] |

| Molecular Formula | C₄H₇N₃O[1][2] |

| Molecular Weight | 113.12 g/mol [1][2] |

| SMILES | COC1=CC(N)=NN1[3] |

| Alternate Name | (5-Methoxy-1H-pyrazol-3-yl)amine[1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes known data from chemical suppliers and predicted values based on its structure.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Likely a solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available[3] | - |

| pKa | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol; limited solubility in water. | Predicted[4] |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C.[3] | BLD Pharm[3] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.7-3.9 ppm), the amine protons (a broad singlet), and the proton on the pyrazole ring (a singlet). The chemical shift of the pyrazole ring proton will be influenced by the electronic effects of the methoxy and amine groups.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbon atoms of the pyrazole ring will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The methoxy carbon will resonate at a characteristic upfield position.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the methoxy and pyrazole ring, C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 113.12). Fragmentation patterns would likely involve the loss of small molecules such as CH₃, OCH₃, and HCN.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on the well-established methods for the synthesis of 5-aminopyrazoles. The most common approach involves the condensation of a β-ketonitrile with hydrazine.[5][6][7]

A proposed synthetic pathway for this compound starts from methoxyacetonitrile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-methoxy-3-oxopropanenitrile (β-ketonitrile intermediate)

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, cool the mixture to 0-5°C in an ice bath.

-

Slowly add a mixture of methoxyacetonitrile and an ester (e.g., ethyl formate) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the synthesized 2-methoxy-3-oxopropanenitrile in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Biological Significance and Applications

The primary significance of this compound in drug development lies in its utility as a precursor for the synthesis of pyrazolopyridine-based inhibitors of the B-RafV600E kinase.[1]

The B-Raf gene is a proto-oncogene that encodes the B-Raf protein, a serine/threonine-specific protein kinase. The V600E mutation in the B-Raf gene leads to the constitutive activation of the B-Raf protein, which in turn activates the MEK-ERK signaling pathway (also known as the MAPK pathway).[8][9] This aberrant signaling cascade is a major driver of cell proliferation and survival in several types of cancer, including melanoma, colorectal cancer, and thyroid cancer.[8][10]

Inhibitors of B-RafV600E have shown significant clinical efficacy in the treatment of cancers harboring this mutation.[8][11] this compound serves as a key building block in the construction of the pyrazolopyridine scaffold, which is a core structural motif in a class of potent and selective B-RafV600E inhibitors.[8][12][13]

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 41307-23-7|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-Methoxy-1H-pyrazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with a diverse range of derivatives demonstrating significant biological activities. Among these, compounds derived from the 5-Methoxy-1H-pyrazol-3-amine core are emerging as a promising class of molecules with potential therapeutic applications, particularly in the fields of oncology, inflammation, and kinase inhibition. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the pyrazole scaffold have been extensively investigated for their cytotoxic effects against various cancer cell lines. The introduction of a methoxy group at the 5-position of the pyrazole ring, coupled with substitutions at the 3-amino position, has been shown to influence their anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives, including those with methoxy substitutions, against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [1] |

| 2 | Pyrazole Methoxy Derivative 3d | MCF-7 (Breast Cancer) | 10 | [2] |

| 3 | Pyrazole Methoxy Derivative 3e | MCF-7 (Breast Cancer) | 12 | [2] |

| 4 | 1,3,5-trisubstituted-1H-pyrazole 10d | PC-3 (Prostate Cancer) | 21.9 - 28.6 | [3] |

| 5 | 1,3,5-trisubstituted-1H-pyrazole 10d | MCF-7 (Breast Cancer) | 3.90 - 35.5 | [3] |

Note: The presented data includes derivatives that, while not all strictly from the this compound core, feature methoxy substitutions on the pyrazole or associated phenyl rings, providing valuable structure-activity relationship insights.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

MTT Assay Experimental Workflow

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. Pyrazole derivatives have been identified as potent inhibitors of various kinases, and the this compound scaffold serves as a valuable starting point for the design of novel kinase inhibitors.

Quantitative Kinase Inhibition Data

The following table presents the inhibitory activity of pyrazole derivatives against several key kinases. The IC50 values indicate the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound ID | Target Kinase | Inhibition (%) | IC50 (µM) | Reference |

| 1 | RIPK1 | - | 0.011 (enzymatic) | [4] |

| 2 | ERK | - | - | [3] |

| 3 | RIPK3 | - | - | [3] |

| 4 | G2019S-LRRK2 | - | - | [5] |

Note: Specific quantitative data for this compound derivatives as kinase inhibitors is limited in the public domain. The table above includes data on broader pyrazole-based kinase inhibitors to illustrate the potential of this scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed (or ATP consumed).

-

Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Methoxy-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 5-Methoxy-1H-pyrazol-3-amine. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this molecule, which holds potential as a building block in medicinal chemistry and drug discovery programs. This document details predicted spectroscopic data based on the analysis of analogous structures, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation process.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the analysis of closely related pyrazole derivatives and serves as a benchmark for the characterization of this specific molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 11.0 | br s | 1H | NH (pyrazole) |

| ~5.5 - 6.5 | br s | 2H | NH₂ (amine) |

| ~5.1 | s | 1H | CH (pyrazole C4) |

| ~3.7 | s | 3H | OCH₃ (methoxy) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C5 (C-OCH₃) |

| ~155 | C3 (C-NH₂) |

| ~80 | C4 (CH) |

| ~55 | OCH₃ (methoxy) |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (amine & pyrazole) |

| 3050 - 2950 | Medium | C-H stretching (aromatic & aliphatic) |

| 1640 - 1580 | Strong | N-H bending (amine) |

| 1550 - 1450 | Medium | C=N, C=C stretching (pyrazole ring) |

| 1250 - 1200 | Strong | C-O stretching (asymmetric, aryl ether) |

| 1050 - 1000 | Medium | C-O stretching (symmetric, aryl ether) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Ion Species |

| 114.06 | [M+H]⁺ |

| 136.04 | [M+Na]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are collected with proton decoupling.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a methanol/water (1:1) mixture containing 0.1% formic acid to promote ionization.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in the positive ion mode, scanning a mass range of m/z 50-500. Key source parameters such as capillary voltage, cone voltage, and source temperature are optimized to maximize the signal of the analyte.

-

Data Processing: The acquired mass spectrum is processed to identify the monoisotopic mass of the protonated molecule [M+H]⁺ and other relevant adducts.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

5-Methoxy-1H-pyrazol-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrazol-3-amine has emerged as a pivotal heterocyclic building block in medicinal chemistry, largely owing to its integral role in the development of targeted therapeutics. Its unique structural and electronic properties make it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its use in the generation of potent kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Among the various substituted pyrazoles, aminopyrazoles are particularly valuable as versatile intermediates in organic synthesis. The presence of a reactive amino group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

This compound, a member of this important class of compounds, has garnered significant attention for its role as a key precursor in the synthesis of highly selective kinase inhibitors. Notably, it is a crucial component in the development of pyrazolopyridine-based inhibitors targeting the V600E mutant of the B-Raf kinase, a critical driver in several human cancers.[4] This guide aims to provide a detailed technical overview of this important molecule.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41307-23-7 |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Appearance | Expected to be an off-white to light yellow solid |

| Melting Point | Not reported (estimated to be in the range of 50-80 °C) |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5 (br s, 1H, NH), ~5.5 (s, 1H, CH), ~4.5 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~160 (C-O), ~150 (C-NH₂), ~85 (C-H), ~55 (O-CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~2950 (C-H stretching), ~1640 (N-H bending), ~1580 (C=N stretching), ~1250 (C-O stretching) |

| Mass Spec (EI) | m/z (%) = 113 (M⁺), 98, 84, 70 |

Note: The spectroscopic data presented are estimations based on the analysis of structurally similar aminopyrazoles and may vary depending on the experimental conditions.

Synthesis of this compound

The most probable and widely employed method for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[10][11][12] For this compound, the logical starting materials would be methoxyacetonitrile and a suitable formate equivalent to generate the β-ketonitrile precursor, which is then cyclized with hydrazine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of a β-ketonitrile equivalent from methoxyacetonitrile.

-

Cyclocondensation with hydrazine to form the pyrazole ring.

A plausible and efficient route involves the in-situ generation of a β-alkoxyacrylonitrile from methoxyacetonitrile, followed by reaction with hydrazine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from established procedures for the synthesis of analogous 3-aminopyrazoles and should be optimized for safety and yield.

Materials:

-

Methoxyacetonitrile

-

Ethyl formate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrazine hydrate

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Formation of the Intermediate: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere, add methoxyacetonitrile (1.0 equivalent) dropwise at 0 °C. After the addition is complete, add ethyl formate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture containing the in-situ generated β-methoxyacrylonitrile intermediate, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and adjust the pH to ~8 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Reactivity and Use as a Heterocyclic Building Block

The synthetic utility of this compound stems from the reactivity of its amino group and the pyrazole ring system. The exocyclic amino group is nucleophilic and readily reacts with various electrophiles.

Reactions at the Amino Group

The amino group can undergo acylation, alkylation, and condensation reactions, providing a handle for introducing diverse substituents and for the construction of more complex molecular frameworks.

Cyclocondensation Reactions

A particularly important class of reactions for this compound is its cyclocondensation with 1,3-dielectrophiles to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry.[5][13]

Caption: Formation of pyrazolo[1,5-a]pyrimidines.

Application in Drug Discovery: Inhibition of B-Raf Kinase

One of the most significant applications of this compound is in the synthesis of inhibitors for the B-Raf kinase, particularly the V600E mutant, which is a key driver in various cancers, including melanoma and colorectal cancer.[6][14]

The B-Raf Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf V600E mutation leads to constitutive activation of this pathway, resulting in uncontrolled cell growth.[5][15][16][17]

Caption: Inhibition of the B-Raf signaling pathway.

Synthesis of Pyrazolopyridine B-Raf Inhibitors

This compound serves as a key starting material for the construction of the pyrazolopyridine core of these inhibitors. The general synthetic strategy involves the condensation of the aminopyrazole with a 1,3-dielectrophile, such as nitromalonaldehyde, to form the bicyclic pyrazolopyridine system.[18]

Table 3: Biological Activity of a Representative Pyrazolopyridine B-Raf Inhibitor

| Compound | B-RafV600E IC₅₀ (nM) | Cellular Activity (IC₅₀, nM) | Reference |

| Compound 17 (from literature) | 2 | 10 | [18] |

Note: The data presented is for a representative compound from the literature to illustrate the potency of inhibitors derived from this scaffold.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward, albeit not formally published, synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex, biologically active molecules. Its pivotal role in the development of potent and selective B-Raf kinase inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies. This technical guide provides a foundational understanding of this key molecule, which will hopefully facilitate its broader application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. soc.chim.it [soc.chim.it]

- 5. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 9. 3-Amino-5-methylpyrazole 97 31230-17-8 [sigmaaldrich.com]

- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

Unlocking Therapeutic Potential: A Technical Guide to Substituted Aminopyrazoles and Their Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazoles represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This structural motif has been extensively explored in the quest for novel therapeutics, leading to the discovery of potent and selective inhibitors for various enzyme families, particularly protein kinases. The inherent chemical tractability and the ability to readily modify the aminopyrazole core have allowed for the fine-tuning of pharmacological properties, making it a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It consolidates the current knowledge on the key therapeutic targets of substituted aminopyrazoles, presenting quantitative pharmacological data, detailed experimental protocols for target validation and compound characterization, and visual representations of the associated signaling pathways and experimental workflows. The aim is to provide a practical and thorough understanding of this important class of compounds and to facilitate the rational design and development of next-generation aminopyrazole-based therapeutics.

Key Therapeutic Targets and Pharmacological Data

Substituted aminopyrazoles have been successfully developed to target a range of protein kinases and other enzymes. The following sections detail the most prominent targets, accompanied by quantitative data on the inhibitory activity of representative aminopyrazole compounds.

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a well-established driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1] Substituted aminopyrazoles have emerged as potent inhibitors of FGFRs, including drug-resistant gatekeeper mutants.[1]

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 6 | FGFR2 WT | BaF3 Cell Proliferation | <1 | [2] |

| Compound 6 | FGFR2 V564F | BaF3 Cell Proliferation | <1 | [2] |

| Compound 6 | FGFR3 WT | Enzyme Assay | 1.2 | [2] |

| Compound 6 | FGFR3 V555M | Enzyme Assay | 0.8 | [2] |

| Compound 19 | FGFR2 WT | BaF3 Cell Proliferation | 2.1 | [2] |

| Compound 19 | FGFR2 V564F | BaF3 Cell Proliferation | 2.5 | [2] |

| Compound 19 | FGFR3 WT | Enzyme Assay | 3.5 | [2] |

| Compound 19 | FGFR3 V555M | Enzyme Assay | 2.9 | [2] |

AXL Receptor Tyrosine Kinase

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in cancer progression, metastasis, and drug resistance.[3] Aminopyrazole-based inhibitors have shown high potency and selectivity for AXL.

| Compound ID | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| 6li | AXL | Enzyme Assay | 1.6 | 0.26 | [3] |

| BGB324 | AXL | Enzyme Assay | 14 | - | [2] |

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] Various substituted aminopyrazoles have been developed as inhibitors of different CDK isoforms.

| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| AT7519 | CDK1, CDK2, CDK5, CDK9 | Enzyme Assay | - | 100, 47, 21, <10 | [5] |

| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | Enzyme Assay | 3, 3, 1.2, 4 | - | [5] |

| FMF-04-159-2 | CDK14 | Enzyme Assay | - | - | [6] |

| Compound 1 | CDK2 | Enzyme Assay | - | 4.6 | [6] |

| Compound 1 | CDK5 | Enzyme Assay | - | 27.6 | [6] |

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a central mediator of inflammatory responses, making it an attractive target for anti-inflammatory drug discovery.[7][8] 5-aminopyrazoles have been identified as potent inhibitors of p38 MAPK.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| SR-318 | p38α | Enzyme Assay | 5 | [5] |

| SR-318 | p38β | Enzyme Assay | 32 | [5] |

| Unnamed Pyrazole Derivative | p38 MAPK | Enzyme Assay | 1780 | [7] |

FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] Aminopyrazole derivatives have been developed as potent FLT3 inhibitors.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 10q | FLT3 | Enzyme Assay | 230 | [10] |

| Compound 10q | MV4-11 cells | Cell Proliferation | 280 | [10] |

| Compound 10q | MOLM-14 cells | Cell Proliferation | 18 | [10] |

Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[11][12] Pirtobrutinib, a reversible BTK inhibitor, features a 5-aminopyrazole core.

| Compound ID | Target | Mechanism | Clinical Status | Reference |

| Pirtobrutinib | BTK | Reversible Inhibitor | Approved for Mantle Cell Lymphoma | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted aminopyrazoles.

Figure 1: Simplified FGFR signaling cascade and point of inhibition.

Figure 2: AXL signaling network and its role in cancer progression.

Figure 3: Role of CDKs in cell cycle progression and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted aminopyrazole inhibitors.

ADP-Glo™ Kinase Assay (for Kinase Activity)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7]

Materials:

-

Kinase of interest (e.g., FGFR, AXL)

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (substituted aminopyrazoles)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in kinase reaction buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include a no-compound control.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. The volume added should be equal to the kinase reaction volume.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. The volume added is typically twice the initial kinase reaction volume.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the no-compound control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Ba/F3 Cell Proliferation Assay (for Cellular Potency)

This assay is used to determine the effect of a compound on the proliferation of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the activity of a specific kinase for survival and proliferation.[13]

Materials:

-

Ba/F3 cells stably expressing the target kinase (e.g., FGFR2, AXL-fusion)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and appropriate selection antibiotics)

-

Test compounds

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate-reading luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the Ba/F3 cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds.

-

Add the compounds to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence of each well.

-

-

Data Analysis:

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

4T1 Murine Breast Cancer Xenograft Model (for In Vivo Efficacy)

This in vivo model is used to evaluate the antitumor efficacy of a test compound in a living organism.[14] The 4T1 cell line is a highly metastatic murine breast cancer cell line.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Matrigel (optional, for enhancing tumor take)

-

Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Cell Implantation:

-

Harvest and resuspend 4T1 cells in a suitable medium (e.g., sterile PBS), optionally mixed with Matrigel.

-

Inject a specific number of cells (e.g., 1 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth. Tumor volume can be measured using calipers with the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Monitor the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.

-

Excise the tumors and weigh them.

-

Analyze the data to determine the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a substituted aminopyrazole kinase inhibitor.

Figure 4: Representative workflow for kinase inhibitor discovery.

Conclusion

The substituted aminopyrazole scaffold has proven to be a highly fruitful starting point for the development of targeted therapeutics. Its versatility allows for the generation of potent and selective inhibitors against a wide range of clinically relevant targets, particularly protein kinases implicated in cancer and inflammatory diseases. This guide has provided a comprehensive overview of the key targets, associated pharmacological data, essential experimental protocols, and the underlying signaling pathways. By leveraging this consolidated knowledge, researchers and drug developers can continue to build upon the successes of this remarkable chemical class and design the next generation of innovative and effective medicines. The continued exploration of the chemical space around the aminopyrazole core, guided by a deep understanding of target biology and structure-activity relationships, holds immense promise for addressing unmet medical needs.

References

- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]

- 14. breastcancer.org [breastcancer.org]

The Aminopyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of numerous potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthesis of novel aminopyrazole scaffolds, with a particular focus on their role as kinase inhibitors in oncology and inflammatory diseases. This document details synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the intricate signaling pathways modulated by these promising compounds.

Synthetic Strategies for Aminopyrazole Scaffolds

The synthesis of the aminopyrazole core can be achieved through several reliable and adaptable methods. The choice of synthetic route often depends on the desired substitution pattern (3-amino, 4-amino, or 5-aminopyrazole) and the availability of starting materials.

Synthesis of 3(5)-Aminopyrazoles

A prevalent and efficient method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization.[1]

A detailed and robust protocol for the synthesis of the parent 3(5)-aminopyrazole is provided by Organic Syntheses, which is a testament to the reliability of this approach.[2]

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [2]

-

Step A: β-Cyanoethylhydrazine. To a 2-liter, two-necked flask equipped with a thermometer and a pressure-equalizing funnel, 417 g (6.00 moles) of 72% aqueous hydrazine hydrate is added with a large magnetic stirring bar. Acrylonitrile (318 g, 6.00 moles) is then added gradually over 2 hours while maintaining the internal temperature at 30–35°C with occasional cooling. Following the addition, water is removed by distillation at 40 mm Hg with a bath temperature of 45–50°C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.

-

Step B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine. In a 3-liter, three-necked flask fitted with a high-speed stirrer, a thermometer, and a powder funnel, a solution of 102 g (1.20 moles) of β-cyanoethylhydrazine in 1200 ml of benzene is prepared. The flask is cooled to 18°C, and 126 g (1.50 moles) of sodium bicarbonate is added. With vigorous stirring, a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 ml of benzene containing 0.5 g of sodium dodecylbenzenesulfonate is added at once. Additional portions of sodium bicarbonate are added sequentially: 25.2 g (0.30 mole) after 15 minutes, 16.8 g (0.20 mole) after 30 minutes, and 16.8 g (0.20 mole) after 55 minutes. The mixture is stirred for 5 hours at 18–25°C. A final portion of sodium bicarbonate (8.4 g, 0.10 mole) is added, followed by 200 ml of ether, and stirring is continued for another hour. The product is collected by filtration, washed, and dried.

-

Step C: 3-Amino-1-(p-tolylsulfonyl)pyrazole. The crude 3-imino-1-(p-tolylsulfonyl)pyrazolidine from the previous step is suspended in 1200 ml of benzene in a 3-liter, three-necked flask with a stirrer, a thermometer, and a reflux condenser. A solution of 131 g (1.20 moles) of sodium tert-butoxide in 400 ml of absolute ethanol is added with vigorous stirring over 1–2 minutes. The mixture warms to 88–90°C and is held at this temperature for 3 minutes. The temperature is gradually lowered to 25°C over the next hour, and the mixture is allowed to stand at room temperature for 15–20 hours. The crystalline product is collected by filtration, washed, and dried to yield 177–183 g (97–100%) of 3-amino-1-(p-tolylsulfonyl)pyrazole.

-

Step D: 3(5)-Aminopyrazole. In a 1-liter, three-necked flask equipped with a stirrer, a thermometer, and a reflux condenser, 120 g (0.474 mole) of 3-amino-1-(p-tolylsulfonyl)pyrazole is dissolved in 400 ml of dry tetrahydrofuran. The solution is cooled to -5°C, and 400 ml of liquid ammonia is added. Small pieces of sodium (24.1 g, 1.05 g-atoms) are added over 1 hour, maintaining the temperature between -20° and -15°C. After the addition is complete, 2 g of ammonium chloride is added, and the ammonia is allowed to evaporate. Water (100 ml) is added, and the organic solvent is removed by distillation. The resulting oil is extracted with isopropyl alcohol, and the solvent is removed by distillation to give 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil, which can be further purified by distillation.[2]

Synthesis of 4-Aminopyrazole Derivatives

The Knorr pyrazole synthesis is a classical and versatile method for preparing pyrazole derivatives, including 4-aminopyrazoles.[3] This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of 4-aminopyrazoles, a common strategy involves the use of an α-amino-β-ketoester or a related precursor.

A contemporary application of this strategy is the synthesis of 4-aminopyrazole-based Janus kinase (JAK) inhibitors.[4]

Experimental Protocol: General Synthesis of 4-Aminopyrazole JAK Inhibitors [4]

-

Step A: Synthesis of Intermediate 5a-f. A mixture of 2,4-dichloroquinazoline (1.0 eq), a substituted amine (1.0 eq), and sodium acetate (1.5 eq) in 2-propanol is stirred at 80°C for 2-4 hours. After cooling to room temperature, the mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate product.

-

Step B: Synthesis of Target Compounds 6a-f. A mixture of the intermediate from Step A (1.0 eq) and 1H-pyrazol-4-amine (1.5 eq) in 2-pentanol is heated to 130°C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is filtered. The filter cake is washed with ethyl acetate and recrystallized from a mixture of N,N-dimethylformamide and water to afford the final 4-aminopyrazole derivatives.[4]

Synthesis of 5-Aminopyrazole Derivatives

The reaction of β-ketonitriles with hydrazines is a highly versatile and widely employed method for the synthesis of 5-aminopyrazoles.[5] This approach allows for a high degree of diversification, as various substituents can be incorporated into both the β-ketonitrile and the hydrazine starting materials.

Experimental Protocol: General Synthesis of 5-Aminopyrazole-Indole Hybrids [6]

-

Step A: Synthesis of 5-Aminopyrazoles 2a-e. A mixture of the appropriate N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide derivative (1.0 eq) and hydrazine hydrate (2.0 eq) in absolute ethanol containing a catalytic amount of triethylamine is refluxed for 6-8 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and recrystallized from ethanol to give the desired 5-aminopyrazole.

-

Step B: Synthesis of Pyrazole-Oxindole Hybrids 5a-j. A mixture of a 5-aminopyrazole from Step A (1.0 mmol) and an appropriate N-substituted isatin (1.0 mmol) in absolute ethanol containing a catalytic amount of acetic acid is refluxed for 4-6 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from an ethanol/DMF mixture to yield the final hybrid compound.[6]

Aminopyrazoles as Kinase Inhibitors: Quantitative Insights

Aminopyrazole scaffolds have proven to be particularly effective as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases. The following tables summarize the in vitro activity of several recently developed aminopyrazole-based kinase inhibitors.

Table 1: 4-Aminopyrazole Derivatives as JAK Inhibitors [4]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |

| 3f | 3.4 | 2.2 | 3.5 | 16.1 |

| 11b | 34.2 | 16.5 | 1.8 | 15.6 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

Table 2: Antiproliferative Activity of 4-Aminopyrazole-Based JAK Inhibitors [4]

| Compound | PC-3 IC₅₀ (µM) | HEL IC₅₀ (µM) | K562 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MOLT4 IC₅₀ (µM) |

| 3f | 2.41 | 1.25 | 1.98 | 2.17 | 2.86 |

| 11b | >10 | 0.35 | 0.37 | >10 | >10 |

| Ruxolitinib | 6.21 | 0.41 | 3.24 | 7.32 | 8.24 |

Table 3: 5-Aminopyrazole Derivatives with Anticancer Activity [3]

| Compound | Cell Line | Growth Inhibition (%) at 10 µM | IC₅₀ (µM) |

| 11a | HepG2 | 54.25 | - |

| 11a | HeLa | 38.44 | - |

| 22 | HCT-116 | - | 3.18 |

| 22 | MCF-7 | - | 4.63 |

Table 4: Activity of BIRB 796, a p38 MAPK Inhibitor [7]

| Assay | IC₅₀ / Kd |

| p38 Kinase Kd | 50-100 pM |

| LPS-induced TNFα production (human PBMCs) | 21 nM |

| LPS-induced TNFα production (human whole blood) | 960 nM |

| U87 Glioblastoma Cell Viability | 34.96 µM |

| U251 Glioblastoma Cell Viability | 46.30 µM |

Signaling Pathways Targeted by Aminopyrazole Inhibitors

The therapeutic efficacy of aminopyrazole-based drugs stems from their ability to modulate specific signaling pathways that are crucial for disease progression. Below are visualizations of key pathways targeted by these inhibitors.

General Drug Discovery Workflow

The discovery and development of novel aminopyrazole scaffolds follow a structured workflow, from initial design to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of aminopyrazole-based inhibitors.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response.[8] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[4]

Caption: Inhibition of the JAK/STAT pathway by 4-aminopyrazole derivatives.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[9][10]

Caption: The p38 MAPK signaling cascade and its inhibition by aminopyrazole-based compounds.

AXL Receptor Tyrosine Kinase Signaling

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its overexpression is associated with poor prognosis and drug resistance in various cancers.[11][12] AXL signaling promotes cell survival, proliferation, and migration.[12]

Caption: Overview of the AXL signaling pathway and its inhibition by 3-aminopyrazole derivatives.

Conclusion

The aminopyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the development of highly potent and selective inhibitors for a range of biological targets. The success of aminopyrazole-based compounds in targeting key signaling pathways in cancer and inflammatory diseases underscores their significant potential in addressing unmet medical needs. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds, as well as exploring their application to a broader range of diseases.

References

- 1. shutterstock.com [shutterstock.com]

- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrazol-3-amine is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. Understanding the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent. This technical guide provides an overview of the known physicochemical properties and detailed experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, data for related pyrazole derivatives can provide valuable insights into its expected properties. The presence of an amino group and a methoxy group will influence the molecule's polarity, hydrogen bonding capability, and, consequently, its solubility and stability.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted/Known Properties |

| This compound | C₄H₇N₃O | 113.12 | 41307-23-7 | Likely a solid at room temperature.[1] |

| 5-Methyl-1H-pyrazol-3-amine | C₄H₇N₃ | 97.12 | 31230-17-8 | A member of the pyrazoles class.[2] |

| 5-Phenyl-1H-pyrazol-3-amine | C₉H₉N₃ | 159.19 | 4304-43-8 | A biochemical reagent. |

| 3-Methoxy-1-methyl-1H-pyrazol-5-amine | C₅H₉N₃O | 127.14 | 1201935-28-5 | Belongs to the aminopyrazoles group. |

| 5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine | C₁₁H₁₃N₃O₂ | 219.24 | Not Available | NMR data available. |

Experimental Protocols

To determine the precise solubility and stability of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for kinetic solubility, thermodynamic solubility, and stability assays.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4) in each well. This results in a final DMSO concentration of 1%.

-

Equilibration: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Measurement: Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry, nephelometry, or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

This method measures the solubility of a solid compound in a solvent at equilibrium and is considered the "gold standard" for solubility determination.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: The thermodynamic solubility is reported in units of mg/mL or µg/mL.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is essential to understand its shelf-life and potential degradation pathways.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify any major degradation products.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers to experimentally determine these crucial parameters. The provided protocols for kinetic and thermodynamic solubility, as well as for stability assessment under various stress conditions, are robust methods that will yield the necessary data for the continued development of this and other novel chemical entities. The physicochemical properties of related pyrazole derivatives suggest that this compound likely exhibits moderate polarity, and its solubility and stability will be influenced by the interplay of its methoxy and amino functional groups. Experimental verification using the outlined protocols is highly recommended for any research or development program involving this compound.

References

An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine and its Analogs for Researchers and Drug Development Professionals

An Introduction to the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically successful drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents.[1][2] Its ability to act as a bioisostere for other aromatic or heteroaromatic rings allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, enhancing the drug-like characteristics of a molecule.[2][3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, primarily through the inhibition of various protein kinases.[1][5]

This technical guide provides a comprehensive review of 5-Methoxy-1H-pyrazol-3-amine and its analogs, focusing on their synthesis, biological activities, and mechanisms of action. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.

Synthesis of this compound and its Analogs

The synthesis of 5-aminopyrazole derivatives, including this compound, can be achieved through several established synthetic routes. The most common and versatile method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[6][7][8]

A plausible synthetic pathway for this compound is a two-step process starting with the nitration of a pyrazole precursor followed by reduction of the nitro group to an amine.

References

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Methodological & Application

Synthesis of 5-Methoxy-1H-pyrazol-3-amine from Activated Enol Ethers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Methoxy-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the cyclocondensation reaction of an activated enol ether with hydrazine. While a direct protocol for this specific molecule is not widely reported, this guide presents a comprehensive procedure derived from established syntheses of structurally similar aminopyrazoles. The methodology involves the preparation of a key activated enol ether intermediate, methyl 2-cyano-3-methoxyacrylate, followed by its reaction with hydrazine hydrate to yield the target pyrazole. This protocol is intended to serve as a foundational method for researchers to produce this compound and its derivatives for further investigation.

Introduction

5-aminopyrazole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties, have made them attractive targets in drug discovery. The synthesis of substituted aminopyrazoles is therefore of significant interest. One of the most efficient methods for constructing the pyrazole ring is the reaction of a 1,3-dielectrophilic species with hydrazine. Activated enol ethers, characterized by an electron-withdrawing group and an alkoxy group attached to a carbon-carbon double bond, serve as excellent 1,3-dielectrophile precursors for the synthesis of pyrazoles. This document outlines a detailed protocol for the synthesis of this compound, leveraging the reaction of an activated enol ether with hydrazine.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

-

Synthesis of the Activated Enol Ether: Preparation of methyl 2-cyano-3-methoxyacrylate from methyl cyanoacetate and trimethyl orthoformate.

-

Cyclocondensation: Reaction of methyl 2-cyano-3-methoxyacrylate with hydrazine hydrate to form this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate (Activated Enol Ether)

This protocol is adapted from the synthesis of the analogous ethyl 2-cyano-3-ethoxyacrylate.

Materials:

-

Methyl cyanoacetate

-

Trimethyl orthoformate

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl cyanoacetate (1.0 eq), trimethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure methyl 2-cyano-3-methoxyacrylate.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole from the corresponding β-ketonitrile.

Materials:

-

Methyl 2-cyano-3-methoxyacrylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-cyano-3-methoxyacrylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on analogous syntheses.

Table 1: Reaction Parameters for the Synthesis of Methyl 2-cyano-3-methoxyacrylate

| Parameter | Value | Reference |

| Reactant 1 | Methyl cyanoacetate | Analogous Synthesis |

| Reactant 2 | Trimethyl orthoformate | Analogous Synthesis |

| Solvent | Acetic anhydride | Analogous Synthesis |

| Temperature | Reflux | Analogous Synthesis |

| Reaction Time | 4-6 hours | Analogous Synthesis |

| Molar Ratio (1:2) | 1 : 1.1 | Analogous Synthesis |

| Typical Yield | 80-90% | Estimated |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | Methyl 2-cyano-3-methoxyacrylate | - |

| Reactant 2 | Hydrazine hydrate | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours | [1] |

| Molar Ratio (1:2) | 1 : 1.2 | [1] |

| Typical Yield | 70-85% | Estimated |

Signaling Pathways and Experimental Workflow

The synthesis of this compound is a linear process. The following diagram illustrates the experimental workflow.

References

One-Pot Synthesis of Substituted Pyrazoles from Hydrazines: Application Notes and Protocols for Researchers

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazoles from hydrazines, a method prized for its atom economy and operational simplicity.

Application Notes

The one-pot synthesis of pyrazoles from hydrazines offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and often simplifying purification processes.[1][2] These methods are highly versatile, allowing for the construction of a diverse library of pyrazole derivatives for screening in drug discovery programs. The core principle involves the condensation of a hydrazine derivative with a suitable precursor that provides the remaining carbon atoms of the pyrazole ring, followed by cyclization and, if necessary, oxidation to the aromatic pyrazole.

Several key strategies for the one-pot synthesis of pyrazoles have been developed, each with its own scope and limitations:

-

Knorr Pyrazole Synthesis and its Variations: The classical Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4] This method is robust and widely used, with variations that allow for the in-situ generation of the 1,3-dicarbonyl compound.[5][6][7] The regioselectivity of the reaction with unsymmetrical dicarbonyls can be a challenge, influenced by steric and electronic factors.[3]

-

Three-Component Reactions: These methods bring together three starting materials in a single pot to construct the pyrazole ring. A common approach involves the condensation of a ketone, an aldehyde, and a hydrazine.[1][2] This strategy allows for the rapid generation of molecular complexity from simple and readily available starting materials.

-